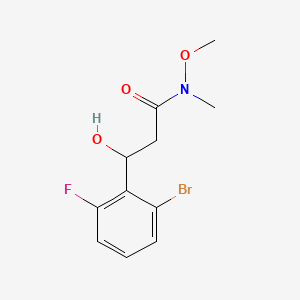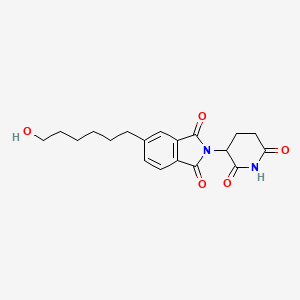
(5-Methoxy-2-(methoxymethoxy)phenyl)(methyl)sulfane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(5-Methoxy-2-(methoxymethoxy)phenyl)(methyl)sulfane is an organic compound with the molecular formula C10H14O3S. It is characterized by the presence of a methoxy group, a methoxymethoxy group, and a methylsulfane group attached to a phenyl ring. This compound is used as a building block in organic synthesis and has various applications in scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (5-Methoxy-2-(methoxymethoxy)phenyl)(methyl)sulfane typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-methoxy-2-hydroxybenzaldehyde and methylthiol.
Formation of Methoxymethoxy Group: The hydroxyl group of 5-methoxy-2-hydroxybenzaldehyde is protected by converting it into a methoxymethoxy group using methoxymethyl chloride in the presence of a base like sodium hydride.
Introduction of Methylsulfane Group: The protected intermediate is then reacted with methylthiol in the presence of a suitable catalyst, such as a palladium complex, to introduce the methylsulfane group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Handling of Starting Materials: Large quantities of starting materials are handled using automated systems.
Optimization of Reaction Conditions: Reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized for maximum yield and purity.
Purification: The final product is purified using techniques like recrystallization or chromatography to achieve the desired purity.
化学反应分析
Types of Reactions
(5-Methoxy-2-(methoxymethoxy)phenyl)(methyl)sulfane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into its corresponding sulfide using reducing agents like lithium aluminum hydride.
Substitution: The methoxymethoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and acetic acid as a solvent.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride and various nucleophiles in an aprotic solvent like dimethylformamide.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding sulfide.
Substitution: Compounds with different functional groups replacing the methoxymethoxy group.
科学研究应用
(5-Methoxy-2-(methoxymethoxy)phenyl)(methyl)sulfane has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of (5-Methoxy-2-(methoxymethoxy)phenyl)(methyl)sulfane involves its interaction with specific molecular targets and pathways. The compound can:
Interact with Enzymes: Inhibit or activate enzymes involved in various biochemical pathways.
Modulate Receptor Activity: Bind to receptors and modulate their activity, leading to changes in cellular signaling.
Affect Gene Expression: Influence gene expression by interacting with transcription factors or epigenetic regulators.
相似化合物的比较
Similar Compounds
(5-Methoxy-2-hydroxyphenyl)(methyl)sulfane: Lacks the methoxymethoxy group.
(5-Methoxy-2-(methoxymethoxy)phenyl)(ethyl)sulfane: Contains an ethylsulfane group instead of a methylsulfane group.
(5-Methoxy-2-(methoxymethoxy)phenyl)(methyl)ether: Contains a methyl ether group instead of a methylsulfane group.
Uniqueness
(5-Methoxy-2-(methoxymethoxy)phenyl)(methyl)sulfane is unique due to the presence of both methoxymethoxy and methylsulfane groups, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a valuable building block in organic synthesis and a versatile compound for scientific research.
属性
分子式 |
C10H14O3S |
|---|---|
分子量 |
214.28 g/mol |
IUPAC 名称 |
4-methoxy-1-(methoxymethoxy)-2-methylsulfanylbenzene |
InChI |
InChI=1S/C10H14O3S/c1-11-7-13-9-5-4-8(12-2)6-10(9)14-3/h4-6H,7H2,1-3H3 |
InChI 键 |
SFBSCWWVVRSYID-UHFFFAOYSA-N |
规范 SMILES |
COCOC1=C(C=C(C=C1)OC)SC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


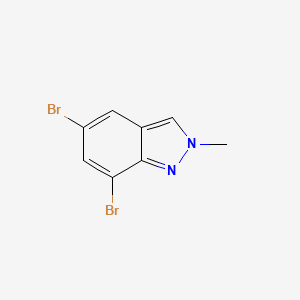

![7,7-Difluoro-5-azaspiro[2.5]octane](/img/structure/B14767602.png)

![N-[1-[(1R,3R,4R,7S)-1-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-7-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-5-methyl-6-oxo-2-oxa-5-azabicyclo[2.2.1]heptan-3-yl]-5-methyl-2-oxopyrimidin-4-yl]benzamide](/img/structure/B14767615.png)
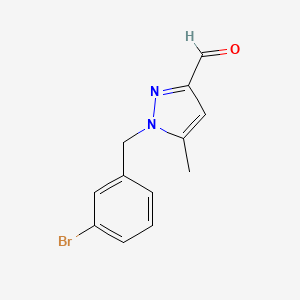
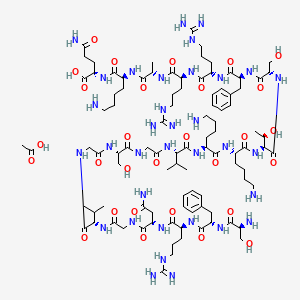

![Ethyl 2-[4-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methylidene]cyclohexyl]acetate](/img/structure/B14767624.png)

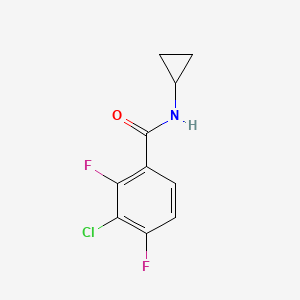
![rel-(3R,3aR,6aR)-3-amino-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[b]pyrrol-2-one](/img/structure/B14767634.png)
